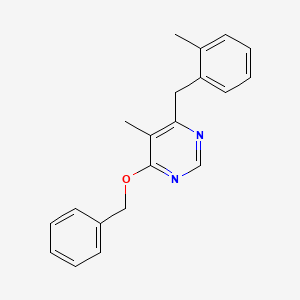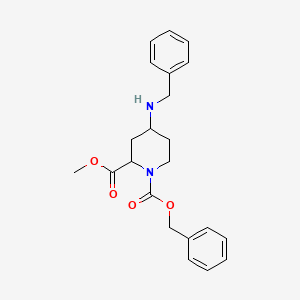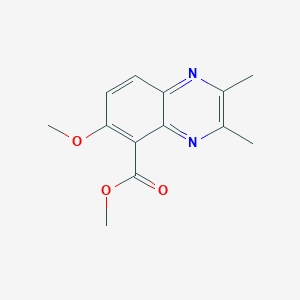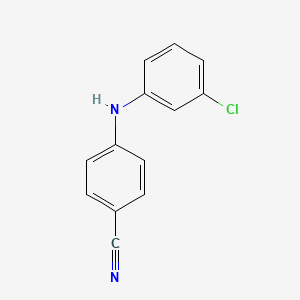
1-Propyl-1,4-dihydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound with a molecular formula of C7H10N2O2. It belongs to the class of dihydropyrazines, which are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a pyrazine ring with two nitrogen atoms and a propyl group attached to the first carbon atom.
Méthodes De Préparation
The synthesis of 1-Propyl-1,4-dihydropyrazine-2,3-dione can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial production methods often involve multi-step synthesis routes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to optimize reaction conditions and reduce production time .
Analyse Des Réactions Chimiques
1-Propyl-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazine diones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydropyrazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazine diones, while reduction produces dihydropyrazine derivatives .
Applications De Recherche Scientifique
1-Propyl-1,4-dihydropyrazine-2,3-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Propyl-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
At the molecular level, the compound can interact with DNA or proteins, disrupting their normal functions and leading to cell death or growth inhibition. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparaison Avec Des Composés Similaires
1-Propyl-1,4-dihydropyrazine-2,3-dione can be compared with other similar compounds such as pyrazine, pyridazine, and pyrimidine. These compounds share a common heterocyclic structure but differ in the number and position of nitrogen atoms in the ring.
Pyrazine: Contains two nitrogen atoms at positions 1 and 4.
Pyridazine: Contains two nitrogen atoms at positions 1 and 2.
Pyrimidine: Contains two nitrogen atoms at positions 1 and 3.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a propyl group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
92716-38-6 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
4-propyl-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C7H10N2O2/c1-2-4-9-5-3-8-6(10)7(9)11/h3,5H,2,4H2,1H3,(H,8,10) |
Clé InChI |
YDQMPGDGAVXCFC-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=CNC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)







![5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13869511.png)
![Tert-butyl 4-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869522.png)
